molecular formula C11H13NO B1360154 4-(1-Pyrrolidinyl)benzaldehyde CAS No. 51980-54-2

4-(1-Pyrrolidinyl)benzaldehyde

Cat. No. B1360154
CAS RN: 51980-54-2
M. Wt: 175.23 g/mol
InChI Key: DATXHLPRESKQJK-UHFFFAOYSA-N
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Description

4-(1-Pyrrolidinyl)benzaldehyde is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da . It is also known by other names such as 4-(1-Pyrrolidino)benzaldehyde, 4-(1-Pyrrolidinyl)benzaldehyd, and 4-Pyrrolidin-1-ylbenzaldehyde .


Synthesis Analysis

A novel diamine monomer, 4-[4-(1-pyrrolidinyl)phenyl]-2,6-bis(4-amino-phenyl)pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as a starting material . Another synthesis method involved the creation of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of 4-(1-Pyrrolidinyl)benzaldehyde consists of a benzaldehyde group attached to a pyrrolidine ring at the para position . The IUPAC Standard InChIKey for this compound is DATXHLPRESKQJK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(1-Pyrrolidinyl)benzaldehyde is a solid substance with a yellow appearance . It has a molecular weight of 175.23 . The compound is considered to be harmful if swallowed, in contact with skin, or if inhaled .

Scientific Research Applications

Synthesis in Anticancer Drug Development

4-(1-Pyrrolidinyl)benzaldehyde, as a water-soluble aldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available terephthalaldehyde involves steps like acetal reaction, nucleophilic reaction, and hydrolysis reaction, yielding high total yields. This compound is key in developing new antitumor drugs with improved selectivity, efficiency, and safety (Zhang, Cao, Xu, & Wang, 2018).

Use in Macrocycle Synthesis

The compound plays a role in the synthesis of calix[4]phyrin macrocycles, which are achieved through the reaction of benzaldehyde with pyrrole and further condensation with acetone under acid catalysis conditions. These macrocycles have potential applications in various fields, including materials science and pharmaceuticals (Bucher, Seidel, Lynch, Kral, & Sessler, 2000).

Electrosynthesis Applications

The electrochemical reduction of benzaldehyde, including 4-(1-Pyrrolidinyl)benzaldehyde, has been studied in room-temperature ionic liquids. This research is significant for understanding the electrochemical behavior of benzaldehydes, which is relevant in various industrial and chemical synthesis processes (Doherty & Brooks, 2004).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATXHLPRESKQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199942
Record name 4-(1-Pyrrolidinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Pyrrolidinyl)benzaldehyde

CAS RN

51980-54-2
Record name 4-(1-Pyrrolidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51980-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)benzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Pyrrolidinyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-pyrrolidinyl)benzaldehyde
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Synthesis routes and methods

Procedure details

POCl3 (6.13 g) was added to stirred DMF (7 ml) at 0° C. and the mixture was stirred for 30 minutes at room temperature. The mixture was added dropwise to a solution of 1-phenylpyrrolidine (5.0 g) in DMF (30 ml) at 0° C. and the resulting solution was stirred overnight at room temperature. The reaction mixture was poured into an ice water mixture and extracted with Et2O. The Et2O layer was washed with saturated NaCl solution, dried over MgSO4 and the solution was concentrated in vacuo. The resulting crystalline mass was washed with Et2O-hexane, yielding 1-(4-formylphenyl)pyrrolidine (3.28 g). ##STR6##
Name
Quantity
6.13 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Huang, B Chen, M Mei, H Li, C Liu, C Wei - Polymers, 2017 - mdpi.com
A novel aromatic diamine monomer, 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP) containing pyridine rings, pyrrolidine groups, and ether linkages, …
Number of citations: 18 www.mdpi.com
H Leicht, S Huber, I Göttker-Schnetmann… - Polymer …, 2016 - pubs.rsc.org
Allylboration is a versatile tool for the post-polymerization functionalization of poly(butadiene-co-[4,4,5,5-tetramethyl-2-(3-methyl-1,3-butadienyl)-1,3,2-dioxaborolane]). Polar …
Number of citations: 11 pubs.rsc.org
C Liu, M Mei, L Zang, H Zhou, X Huang… - Macromolecular Research, 2019 - Springer
A novel diamine monomer, 4-{4-(1-pyrrolidinyl)phenyl}-2,6-bis(4-aminophenyl) pyridine (PPAP), was synthesized using 4-(1-pyrrolidinyl)benzaldehyde as starting material, and a series …
Number of citations: 4 link.springer.com
S Mecking - pdfs.semanticscholar.org
Allylboration is a versatile tool for the post-polymerization functionalization of poly (butadiene-co-[4, 4, 5, 5-tetramethyl-2-(3-methyl-1, 3-butadienyl)-1, 3, 2-dioxaborolane]). Polar …
Number of citations: 4 pdfs.semanticscholar.org
M Skowronska-Ptasinska, W Verboom… - The Journal of …, 1985 - ACS Publications
Conclusions The data reported in the preceding section clearly demonstrate the synthetic value of the two-phase system. In fact, a viable procedure has been establishedwhich may be …
Number of citations: 22 pubs.acs.org
J Kabatc, K Jurek, K Kostrzewska, Ł Orzeł - Journal of Pharmaceutical and …, 2015 - Elsevier
Non-covalent interaction of hemicyanine dyes, derivatives of 2,3,3-trimethyl-3H-indolium with bovine serum albumin has been studied by spectral method. For this purpose, three …
Number of citations: 6 www.sciencedirect.com
J Kabatc, K Jurek - Colloid and polymer science, 2014 - Springer
A series of bicationic monochromophoric hemicyanine dyes based on benzothiazolestyrylium residues were synthesized. The dyeing photoinitiating systems consisting of N-[3-(4-…
Number of citations: 2 link.springer.com
R Dobosz, J Kabatc - Journal of Molecular Liquids, 2015 - Elsevier
Three new hemicyanine dyes possessing donor-π-acceptor structure that features a fixed p-substituted phenyl ring as an electron donor and benzothiazolium moiety as an electron …
Number of citations: 3 www.sciencedirect.com
C Hug, M Sievers, R Ottermanns, H Hollert, W Brack… - Chemosphere, 2015 - Elsevier
We deployed multivariate regression to identify compounds co-varying with the mutagenic activity of complex environmental samples. Wastewater treatment plant (WWTP) effluents with …
Number of citations: 37 www.sciencedirect.com
H Cheng, L Zhang, Y Liu, S Chen, H Cheng… - European journal of …, 2010 - Elsevier
A series of 4′-substituted 5-hydroxyaurone derivatives were synthesized and their inhibitory activities against the proliferation of endothelial cells and two cancer cell lines were studied…
Number of citations: 86 www.sciencedirect.com

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